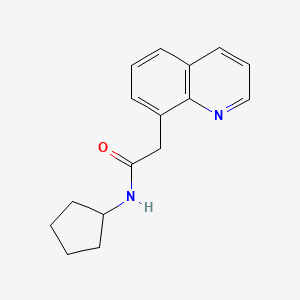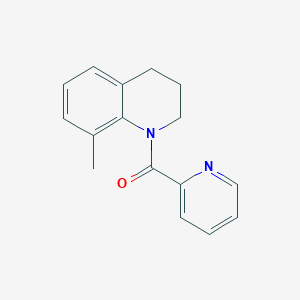![molecular formula C11H12F3N3O B7505817 Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)
Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PTPM is a small molecule that belongs to the class of piperidine derivatives. It has a molecular weight of 311.36 g/mol and a chemical formula of C15H16F3N2O. PTPM has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Due to its unique chemical structure, PTPM has been of great interest to researchers in the field of medicinal chemistry.
作用機序
The exact mechanism of action of PTPM is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation and cancer. For example, PTPM has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. PTPM has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
PTPM has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, PTPM has been shown to have neuroprotective effects. Studies have shown that PTPM can protect neurons from oxidative stress and apoptosis, suggesting that it may have therapeutic potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of PTPM is its relatively simple synthesis method, which makes it readily available for research purposes. In addition, PTPM has been shown to have low toxicity in various cell types, suggesting that it may be a safe compound to use in lab experiments. However, one limitation of PTPM is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on PTPM. One area of interest is the development of PTPM derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanisms underlying PTPM's neuroprotective effects, with the goal of identifying new therapeutic targets for the treatment of neurodegenerative diseases. Finally, further studies are needed to determine the safety and efficacy of PTPM in animal models and human clinical trials.
合成法
PTPM can be synthesized using a multi-step process. The first step involves the reaction of 2-pyrazinecarboxylic acid with 3-(trifluoromethyl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield PTPM. The overall yield of this process is around 50%.
科学的研究の応用
PTPM has been widely studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity. Studies have shown that PTPM can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. This suggests that PTPM may have therapeutic potential for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Another area of interest is the anti-tumor activity of PTPM. Studies have shown that PTPM can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This is thought to be due to the ability of PTPM to induce cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)8-2-1-5-17(7-8)10(18)9-6-15-3-4-16-9/h3-4,6,8H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKDHBPAYKXBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-N-methylimidazole-1-carboxamide](/img/structure/B7505736.png)
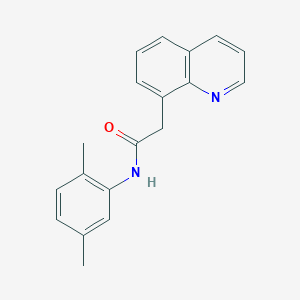
![1-[(2-chlorophenyl)methyl]-N,N-dimethylpyrazole-4-carboxamide](/img/structure/B7505750.png)
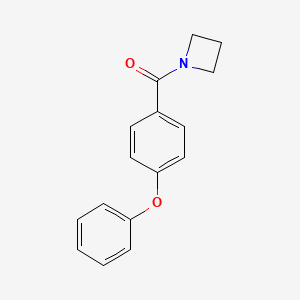
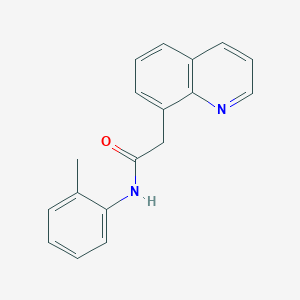

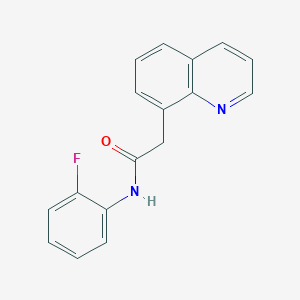


![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
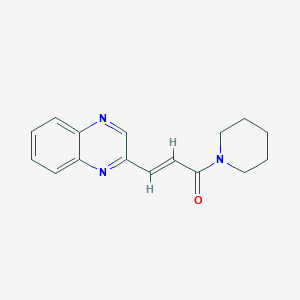
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
